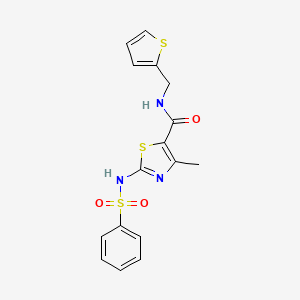

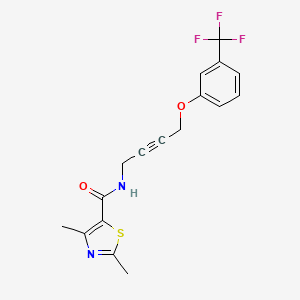

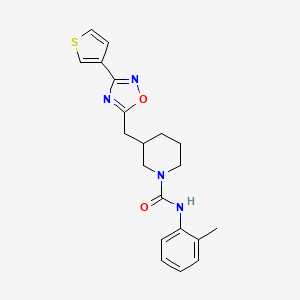

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide, also known as CHQ, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. CHQ belongs to the class of quinazoline derivatives and has been found to exhibit various biochemical and physiological effects. In

Mécanisme D'action

Target of Action

Quinazolinone derivatives, which this compound is a part of, are known to interact with a variety of biological targets due to their versatile structure .

Mode of Action

Quinazolinone derivatives are known to interact with their targets through various mechanisms, including c–n coupling, reductive amination, cyclization, and oxidation .

Biochemical Pathways

Quinazolinone derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Quinazolinone derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer effects .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide is its relatively simple synthesis method, which makes it easy to produce in the laboratory. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models, with few reported side effects. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are several areas of future research that could be explored with regard to N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide. One potential direction is to investigate the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on neurotransmitter activity in the brain. Finally, research could be conducted to develop new synthesis methods for this compound that could improve its solubility and bioavailability.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been reported in several scientific studies. One of the most commonly used methods is the reaction of 2-chloro-N-cyclohexylacetamide with 4-aminoquinazoline in the presence of a base such as potassium carbonate. The resulting product is then treated with thioacetic acid to obtain this compound. Other methods involve the use of different starting materials and reagents, but the overall procedure is similar.

Applications De Recherche Scientifique

N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities in animal models. Additionally, this compound has been shown to have a positive effect on learning and memory in rats. These findings suggest that this compound may have potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

Analyse Biochimique

Biochemical Properties

Quinazoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific substitutions on the quinazoline core structure .

Cellular Effects

Quinazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the temporal effects of N-cyclohexyl-2-(quinazolin-4-ylthio)acetamide in laboratory settings is currently unavailable. Studies on quinazoline derivatives have shown that these compounds can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Quinazoline derivatives have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Quinazoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

Information on the transport and distribution of this compound within cells and tissues is currently unavailable. Quinazoline derivatives can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Quinazoline derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

N-cyclohexyl-2-quinazolin-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h4-5,8-9,11-12H,1-3,6-7,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQMLTWFUDSGLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)

![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)

![6-[(3-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2853281.png)

![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)

![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)